molecular formula C10H18N4S2 B15079622 N-Allyl-2-(1-piperidinylcarbothioyl)hydrazinecarbothioamide CAS No. 41197-32-4

N-Allyl-2-(1-piperidinylcarbothioyl)hydrazinecarbothioamide

Cat. No.: B15079622
CAS No.: 41197-32-4
M. Wt: 258.4 g/mol
InChI Key: HVRLRDFPQMPWLH-UHFFFAOYSA-N
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Description

N-Allyl-2-(1-piperidinylcarbothioyl)hydrazinecarbothioamide is a chemical compound with the molecular formula C10H18N4S2 and a molecular weight of 258.41 g/mol . This compound is part of a class of hydrazinecarbothioamides, which are known for their diverse applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Allyl-2-(1-piperidinylcarbothioyl)hydrazinecarbothioamide typically involves the reaction of allyl isothiocyanate with 1-piperidinylhydrazinecarbothioamide under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

N-Allyl-2-(1-piperidinylcarbothioyl)hydrazinecarbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Allyl-2-(1-piperidinylcarbothioyl)hydrazinecarbothioamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Allyl-2-(1-piperidinylcarbothioyl)hydrazinecarbothioamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity or inhibition of cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Allyl-2-(1-piperidinylcarbothioyl)hydrazinecarbothioamide is unique due to its specific piperidinyl group, which imparts distinct chemical and biological properties. This structural feature makes it particularly useful in the synthesis of certain heterocyclic compounds and in studies related to enzyme inhibition .

Properties

CAS No.

41197-32-4

Molecular Formula

C10H18N4S2

Molecular Weight

258.4 g/mol

IUPAC Name

1-(piperidine-1-carbothioylamino)-3-prop-2-enylthiourea

InChI

InChI=1S/C10H18N4S2/c1-2-6-11-9(15)12-13-10(16)14-7-4-3-5-8-14/h2H,1,3-8H2,(H,13,16)(H2,11,12,15)

InChI Key

HVRLRDFPQMPWLH-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=S)NNC(=S)N1CCCCC1

Origin of Product

United States

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